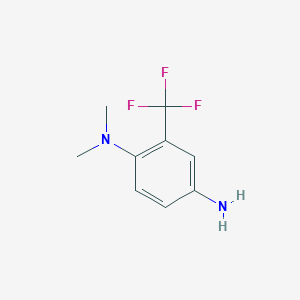

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEWNTUETRXSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215175 | |

| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-12-7 | |

| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Abstract

This technical guide provides an in-depth, research-level overview of a robust and logical synthetic pathway for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. This compound is a valuable fluorinated building block in the fields of medicinal chemistry and materials science, where its unique combination of a nucleophilic primary amine, a tertiary dimethylamino group, and an electron-withdrawing trifluoromethyl moiety offers significant opportunities for molecular design. This document eschews a rigid template, instead presenting a scientifically-grounded narrative that details a strategic three-step synthesis. The chosen pathway begins with the N,N-dimethylation of 2-(trifluoromethyl)aniline, proceeds through a regioselective nitration, and culminates in the chemoselective reduction of the nitro group. Each step is rationalized based on established chemical principles, supported by authoritative citations, and presented with detailed experimental protocols to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction

1.1 The Strategic Importance of Fluorinated Aryldiamines

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key molecular properties. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] When combined with an aryldiamine framework, the resulting molecule becomes a versatile intermediate. The distinct reactivity of the primary and tertiary amine groups in a molecule like N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine allows for sequential, site-selective modifications, making it a highly sought-after precursor for complex molecular architectures.[4]

1.2 Target Molecule Profile: N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

-

IUPAC Name: N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

-

CAS Number: 54672-12-7[5]

-

Molecular Formula: C₉H₁₁F₃N₂

-

Structure:

This guide will detail a logical and efficient synthesis of this target molecule, designed for scalability and high purity.

Retrosynthetic Analysis and Strategy Selection

2.1 A Logic-Driven Disconnection Approach

A successful synthesis begins with a logical retrosynthetic analysis to identify reliable starting materials and high-yielding transformations. For the target diamine, two primary disconnections are considered:

-

C4-NH₂ Bond: This disconnection points to a precursor with a nitro group at the C4 position, which can be readily reduced to the primary amine in the final step. This is a classic and highly reliable transformation in aromatic chemistry.

-

C1-N(CH₃)₂ Bond: This suggests a precursor aniline that undergoes N,N-dimethylation.

Considering these options, a forward synthesis built upon the first disconnection proves most strategic. It allows for the powerful directing effects of the existing substituents to control the regiochemistry of nitration and leverages a highly chemoselective final reduction step. This avoids the challenges of selective N-methylation on a pre-existing diamine, where competitive reactions would be difficult to control.

2.2 Proposed Synthetic Workflow

The selected pathway is a robust three-step sequence:

-

Reductive Amination: Synthesis of the key intermediate, N,N-Dimethyl-2-(trifluoromethyl)aniline, from commercially available 2-(trifluoromethyl)aniline.

-

Electrophilic Aromatic Substitution: Regioselective nitration of the intermediate to install a nitro group at the C4 position, yielding 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline.

-

Chemoselective Reduction: Reduction of the nitro group to the desired primary amine, affording the final product.

This workflow is efficient and relies on well-documented, high-yielding reactions.

Detailed Synthetic Protocols

3.1 Step 1: Synthesis of N,N-Dimethyl-2-(trifluoromethyl)aniline

-

Principle and Rationale: Reductive amination is a highly efficient and selective method for the N-alkylation of amines.[6][7] This one-pot procedure involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an intermediate iminium ion, which is then immediately reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the tertiary amine.[6] This method avoids the use of harsh alkylating agents and often results in high yields with simple purification.[8]

-

Experimental Protocol:

-

To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add aqueous formaldehyde (37 wt. %, 2.5 eq).

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the mixture.

-

Acidify the reaction mixture to pH 6-7 by the dropwise addition of glacial acetic acid. The formation of the iminium ion is acid-catalyzed.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield N,N-Dimethyl-2-(trifluoromethyl)aniline as a pure oil.

-

3.2 Step 2: Regioselective Nitration to form 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline

-

Principle and Rationale: This step relies on the principles of electrophilic aromatic substitution. The dimethylamino group (-NMe₂) is a powerful activating group and an ortho, para-director. The trifluoromethyl group (-CF₃) is a deactivating group and a meta-director. The directing effect of the strongly activating -NMe₂ group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position para to it (C4), which is sterically unhindered. The reaction is performed at low temperatures to control the exothermic reaction and prevent side product formation.

-

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5.0 eq) to 0 °C in an ice-salt bath.

-

Slowly add N,N-Dimethyl-2-(trifluoromethyl)aniline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the aniline solution, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture slowly onto a large volume of crushed ice.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline can be purified by recrystallization from ethanol or a similar suitable solvent.

-

3.3 Step 3: Synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

-

Principle and Rationale: Catalytic hydrogenation is a clean, efficient, and highly chemoselective method for the reduction of aromatic nitro groups to amines.[9] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used with hydrogen gas (H₂). This method is advantageous because it proceeds under mild conditions and the only byproduct is water, simplifying product isolation. The reaction is compatible with the trifluoromethyl group and the tertiary amine.[10]

-

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % loading).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

-

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthetic sequence. Actual yields may vary based on experimental conditions and scale.

| Step | Compound Name | Molecular Formula | Expected Yield (%) | Key Analytical Notes |

| 1 | N,N-Dimethyl-2-(trifluoromethyl)aniline | C₉H₁₀F₃N | 80-95% | Appearance of a singlet for the N(CH₃)₂ protons (~2.7-3.0 ppm) in ¹H NMR. |

| 2 | 4-Nitro-N,N-dimethyl-2-(trifluoromethyl)aniline | C₉H₉F₃N₂O₂ | 75-90% | Aromatic proton signals in ¹H NMR will show a downfield shift due to the electron-withdrawing nitro group. Typically a yellow solid. |

| 3 | N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | C₉H₁₁F₃N₂ | 90-99% | Disappearance of the nitro group in IR spectrum. Appearance of a broad singlet for the -NH₂ protons in ¹H NMR. The product is susceptible to air oxidation and should be stored under inert gas. |

Safety Considerations

-

Reductive Amination: Formaldehyde is a suspected carcinogen and sensitizer. Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.

-

Nitration: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and can cause severe burns. Reactions are highly exothermic and pose a risk of runaway reaction if temperature is not strictly controlled. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Always add reagents slowly and perform the reaction behind a blast shield.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after use when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Ensure the reaction setup is free of leaks and properly grounded.

Conclusion

This guide has outlined a logical, efficient, and scalable three-step synthesis for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine. By leveraging fundamental principles of organic chemistry—reductive amination, regioselective electrophilic substitution, and chemoselective reduction—this pathway provides a reliable method for accessing this valuable fluorinated building block. The detailed protocols and mechanistic rationale contained herein are intended to empower researchers in pharmaceutical and materials science to confidently synthesize and utilize this versatile intermediate for their discovery and development programs.

References

- Organic Syntheses Procedure, Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.

- List, B., et al. (2007). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes. AIR Unimi.

- Belen'kii, L. I., et al. Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step.

- Google Patents. (1995). Process for preparing nitroaniline derivatives. US5466871A.

- ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications.

- ChemRxiv. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.

- ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.

- Sigma-Aldrich. 4-Nitro-2-(trifluoromethyl)aniline 98%. Product Page.

- Journal of the Chemical Society, Perkin Transactions 2. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. RSC Publishing.

- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.

- Adler, M.J., et al. (2017). Simple Metal-Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines. The MJA Lab.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis.

- ChemicalBook. (2022). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.

- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- Ciber, L., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.

- Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed.

- Google Patents. (2015). Process for the reduction of nitro derivatives to amines. US9284258B2.

- Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- NIH. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC.

- Google Patents. (2011). Preparation method of 4-nitro-3-trifluoromethylaniline. CN102093229A.

- Alchem Pharmtech. CAS 54672-12-7 | N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.

- Google Patents. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- BLDpharm. 105296-03-5|N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine.

- MySkinRecipes. This compound.

- ResearchGate. (2023). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- ChemicalBook. N,N-Dimethyl-1,4-phenylenediamine synthesis.

- PMC. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound [myskinrecipes.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chem.spbu.ru [chem.spbu.ru]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 10. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

An In-Depth Technical Guide to the Physicochemical Properties of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Introduction

This compound (CAS No. 54672-12-7) is a fluorinated aromatic amine that serves as a specialized building block in advanced chemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenylenediamine scaffold imparts unique electronic properties and enhances metabolic stability and lipophilicity in derivative molecules.[1] These characteristics make it a valuable intermediate for researchers and drug development professionals, particularly in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to modulate a molecule's pKa, improve binding affinity, and block metabolic degradation pathways, thereby enhancing the pharmacokinetic profile of a drug candidate.[2][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic pathway, and details the experimental protocols necessary for its full characterization. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Chemical Identity and Core Properties

Structure and Identifiers

The molecule consists of a 1,4-diaminobenzene core with two methyl groups on the nitrogen at position 1 and a trifluoromethyl group at position 2.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. Predicted values are included where experimental data is unavailable, providing a baseline for experimental design.

| Property | Value | Source / Method |

| CAS Number | 54672-12-7 | [1][4] |

| Molecular Formula | C₉H₁₁F₃N₂ | [1] |

| Molecular Weight | 204.2 g/mol | [1] |

| Appearance | Solid (form may vary) | General Observation |

| Melting Point | 58 - 61 °C | Literature |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in organic solvents | General property of similar anilines |

| Predicted logP | ~2.8 (for nitro-precursor) | Predicted (XLogP3-AA for CAS 54672-09-2)[5] |

| Predicted pKa | Data not available | N/A |

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not prominently published. However, a logical and efficient synthetic route can be inferred from established chemical transformations. The most plausible pathway involves the catalytic reduction of its nitro-aromatic precursor, N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 54672-09-2).

Caption: Plausible synthetic workflow for the target compound via nitro group reduction.

Rationale for Synthetic Approach

The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid provides a robust, albeit less atom-economical, alternative that is well-suited for small to medium-scale synthesis. The precursor, N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline, is commercially available from several suppliers, making this a practical starting point.[5][7][8][9]

General Protocol: Catalytic Hydrogenation of the Nitro-Precursor

This protocol describes a standard procedure for the reduction of an aromatic nitro group. Note: This is a representative protocol and should be optimized for the specific substrate.

-

Vessel Preparation: To a hydrogenation flask or a two-neck round-bottom flask equipped with a magnetic stirrer, add N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). The catalyst should be handled under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

-

Solvent Addition: Dissolve the starting material by adding a suitable solvent, such as absolute ethanol or ethyl acetate.

-

Hydrogenation: Purge the flask thoroughly with hydrogen gas. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions to pressurize the vessel (typically 1-4 bar).[10]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).[10]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental Characterization Protocols

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the standard experimental workflows for determining its key physicochemical properties.

Melting Point Determination

The melting point provides a quick and reliable indication of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure crystalline compound.

Caption: Workflow for experimental determination of melting point.

Step-by-Step Methodology:

-

Sample Loading: Finely crush a small amount of the dry, purified solid. Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Determination: Heat the sample rapidly (10-20 °C/min) and record the approximate temperature at which it melts. Allow the apparatus to cool.

-

Accurate Determination: Prepare a new sample. Heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (T-initial) and the temperature at which the last solid crystal melts (T-final). The melting point is reported as this range.

Solubility Assessment

Determining the solubility profile is crucial for applications in drug formulation and reaction chemistry. A standard shake-flask method is employed.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Step-by-Step Methodology (Shake-Flask Method):

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Dissolve a small, known amount of the compound in the aqueous phase. Add a known volume of the saturated n-octanol.

-

Equilibration: Seal the container and shake or stir the mixture for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using HPLC or another suitable analytical method.

-

Calculation: Calculate logP using the formula: logP = log₁₀([organic] / [aqueous]) .[2]

Determination of Ionization Constant (pKa)

The pKa values indicate the acidity or basicity of the amine functional groups. For aromatic amines, spectrophotometric titration is a common and effective method.

Step-by-Step Methodology (Spectrophotometric Titration):

-

Solvent System: Prepare a series of buffer solutions with a range of known pH values. A co-solvent like ethanol or methanol may be required if the compound has low aqueous solubility.[11][12]

-

Spectral Scans: Prepare two reference solutions of the compound: one in a strongly acidic solution (e.g., 0.1 M HCl, where the amines are fully protonated) and one in a neutral or slightly basic solution (where the amines are in their free base form). Record the UV-Vis absorption spectrum for each.

-

Identify Wavelength: Identify an analytical wavelength where the absorbance difference between the protonated and free base forms is maximal.

-

Titration: Prepare a series of solutions of the compound in the different pH buffers. Measure the absorbance of each solution at the chosen analytical wavelength.

-

Calculation: The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([Protonated Form]/[Free Base Form]) , where the ratio of the two forms is calculated from the absorbance values.[11]

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. Although specific spectra for this compound are not publicly available, the following outlines the standard protocols for acquiring them.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include two singlets for the N-methyl groups and complex aromatic signals for the three protons on the benzene ring.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include peaks for the two N-methyl carbons, six distinct aromatic carbons (some showing splitting due to coupling with fluorine), and a quartet for the trifluoromethyl carbon.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single sharp peak is expected for the -CF₃ group. The chemical shift is highly sensitive to the electronic environment.[11][13]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid).

-

Analysis: Acquire the spectrum. Key expected vibrational bands include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹).

Mass Spectrometry (MS):

-

Analysis: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data: The resulting mass spectrum should show a molecular ion (M⁺) peak corresponding to the exact mass of the compound (C₉H₁₁F₃N₂), confirming its molecular weight. The fragmentation pattern can provide further structural information.

Applications and Relevance in Research

This compound is a strategic building block for introducing the 2-(dimethylamino)-5-aminobenzotrifluoride moiety into larger molecules.

-

Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation and can increase a drug's binding affinity through favorable electronic interactions. The dimethylamino group can be used to tune solubility and basicity, while the primary amine provides a reactive handle for further derivatization, such as amide bond formation or reductive amination. This makes the compound an attractive starting point for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents.[2][3][14]

-

Materials Science: Fluorinated aromatic diamines are used as monomers in the synthesis of high-performance polymers like polyimides. The incorporation of -CF₃ groups can improve thermal stability, chemical resistance, and dielectric properties, making these materials suitable for applications in electronics and aerospace.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light and under an inert atmosphere.[1]

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Davis, M. M., & Hetzer, H. B. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available from: [Link]

-

Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58932. Available from: [Link]

-

Eugene-Osoikhia, A. T., et al. (2017). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available from: [Link]

-

Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Alchem Pharmtech. CAS 54672-12-7 | this compound. Available from: [Link]

-

Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

NIST. Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PMC - NIH. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Available from: [Link]

-

NIST. 1,4-Benzenediamine, N,N-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

PMC - NIH. 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Supporting Information. Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. Available from: [Link]

-

PubChem. 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2). Available from: [Link]

-

ResearchGate. Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Available from: [Link]

-

PubMed. Synthesis and anti-diabetic activity of new N,N-dimethylphenylenediamine-derivatized nitrilotriacetic acid vanadyl complexes. Available from: [Link]

-

IS NIR Spectra. IS NIR Spectra – Complete Collection. Available from: [Link]

-

PubChem. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Page loading... [guidechem.com]

- 6. 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | C8H14Cl2N2 | CID 2724166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline , 98% , 54672-09-2 - CookeChem [cookechem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-diabetic activity of new N,N-dimethylphenylenediamine-derivatized nitrilotriacetic acid vanadyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 12. peerj.com [peerj.com]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS number 54672-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group alongside two amine functionalities of differing basicity makes this molecule a versatile intermediate for creating complex molecular architectures. This document details its chemical properties, a validated synthesis protocol, and its applications, with a focus on leveraging its unique structural features for the development of novel pharmaceuticals and functional materials.

Introduction: The Strategic Value of Fluorinated Phenylenediamines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug discovery, the trifluoromethyl (CF₃) group is a particularly valued substituent due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups.[1] this compound embodies these advantages within a phenylenediamine scaffold, offering two points for further chemical modification. The dimethylated tertiary amine and the primary amine exhibit distinct reactivities, allowing for selective functionalization. This guide serves as a practical resource for researchers looking to incorporate this valuable intermediate into their synthetic programs.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely available in published literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54672-12-7 | [2] |

| Molecular Formula | C₉H₁₁F₃N₂ | [1] |

| Molecular Weight | 204.2 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar aromatic diamines |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural analysis |

| Boiling Point | Not available | |

| Melting Point | Not available |

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the primary amine protons (a broad singlet). The aromatic protons will exhibit splitting patterns influenced by the trifluoromethyl and amine groups.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling. Signals for the N-methyl carbons will also be present.

-

¹⁹F NMR: A single, sharp singlet is expected for the trifluoromethyl group.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 204.2.

Synthesis Protocol: A Reliable Pathway

The most direct and reliable method for the synthesis of this compound is the reduction of its nitro precursor, 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (CAS 54672-09-2). Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Reaction Scheme

Caption: Synthesis of the target diamine via catalytic hydrogenation.

Step-by-Step Experimental Protocol

This protocol is adapted from a similar, well-documented reduction of a substituted nitroaniline.[3]

-

Reactor Setup: To a Paar shaker hydrogenation apparatus or a similar pressure reactor, add 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (1.0 eq).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst should be handled carefully in an inert atmosphere if dry.

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 4 bar.

-

Reaction: Shake or stir the reaction mixture at room temperature (25°C) for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The product is often of high purity after this procedure. If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether can be employed.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1] The trifluoromethyl group can enhance the drug-like properties of a molecule, while the two amine groups provide handles for constructing more complex structures. For example, similar trifluoromethylated diamines are used in the development of kinase inhibitors and other targeted therapies.

Caption: General workflow for utilizing the diamine in drug discovery.

Materials Science

Fluorinated aromatic amines are also used in the preparation of high-performance polymers and functional materials.[1] The incorporation of the trifluoromethyl group can improve thermal stability, chemical resistance, and modify the electronic properties of materials. This makes this compound a candidate for the synthesis of specialty polymers, such as polyimides and polyamides, with tailored properties for applications in electronics and aerospace.

Safety and Handling

-

Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[5] Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a robust and scalable method. The strategic incorporation of a trifluoromethyl group provides a powerful tool for chemists to fine-tune the properties of target molecules. As the demand for advanced pharmaceuticals and high-performance materials continues to grow, the utility of such fluorinated building blocks is expected to increase.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. Available from: [Link]

- Google Patents. Method for preparing flubendiamide.

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Google Patents. United States Patent Office. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Google Patents. United States Patent. Available from: [Link]

-

Google Patents. (12) United States Patent (10) Patent No.: US 6,645,939 B1. Available from: [Link]

-

National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available from: [Link]

-

DSpace@MIT. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Available from: [Link]

-

National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available from: [Link]

-

Файловый архив студентов. The Nitro Group in Organic Synthesis. Available from: [Link]

Sources

spectroscopic data for N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

An In-depth Technical Guide to the Spectroscopic Characterization of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the characterization of This compound , a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups—a dimethylamino group, a primary amine, and a trifluoromethyl group on a benzene ring—imparts unique physicochemical properties that are valuable in medicinal chemistry for enhancing metabolic stability and lipophilicity.[1][2]

This document serves as a senior application scientist's perspective on elucidating the structure of this molecule, focusing on the causality behind experimental choices and the interpretation of spectral data.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's structure and predict the expected signals.

Molecular Formula: C₉H₁₁F₃N₂[1] Molecular Weight: 204.20 g/mol [1]

Structure:

Figure 1. Chemical Structure of this compound.

From this structure, we can anticipate key features:

-

¹H NMR: Signals from three distinct aromatic protons, a six-proton singlet from the N(CH₃)₂ group, and a two-proton signal from the NH₂ group.

-

¹³C NMR: Nine distinct carbon signals, with the CF₃ carbon showing a characteristic quartet and the aromatic carbons split by fluorine coupling.

-

¹⁹F NMR: A single signal for the three equivalent fluorine atoms of the CF₃ group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.

-

Infrared Spectroscopy: Characteristic absorption bands for N-H, C-H, C=C (aromatic), C-N, and strong C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous identification.

Experimental Protocol: NMR Analysis

A standardized workflow ensures data quality and reproducibility.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical; Chloroform-d (CDCl₃) is suitable for many organic compounds, but Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for molecules with exchangeable protons (like -NH₂), as it can slow down the exchange rate and result in sharper peaks. The chemical shifts are dictated by the electronic environment. The electron-donating -N(CH₃)₂ and -NH₂ groups will shield nearby protons (shifting them upfield), while the electron-withdrawing -CF₃ group will deshield them (shifting them downfield).

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H (meta to CF₃) |

| ~ 6.8 - 7.0 | Doublet of doublets | 1H | Ar-H (ortho to NH₂) |

| ~ 6.7 - 6.9 | Singlet / Doublet | 1H | Ar-H (ortho to N(CH₃)₂) |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.7 - 2.9 | Singlet | 6H | -N(CH₃ )₂ |

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. A key feature for trifluoromethylated compounds is the coupling between carbon and fluorine atoms. The carbon of the CF₃ group will appear as a quartet with a large coupling constant (¹JCF ≈ 270-280 Hz).[3] Adjacent carbons will also show smaller couplings (²JCF, ³JCF), which is a definitive diagnostic tool.

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |

| ~ 148 - 152 | Singlet | C -NH₂ |

| ~ 145 - 149 | Singlet | C -N(CH₃)₂ |

| ~ 125 - 130 | Quartet (²JCF ≈ 30-35 Hz) | C -CF₃ |

| ~ 122 - 128 | Quartet (¹JCF ≈ 272 Hz) | -C F₃ |

| ~ 115 - 120 | Singlet | Ar-C H |

| ~ 112 - 118 | Singlet | Ar-C H |

| ~ 110 - 115 | Singlet | Ar-C H |

| ~ 40 - 45 | Singlet | -N(C H₃)₂ |

¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is highly sensitive and specific for confirming the presence and electronic environment of the trifluoromethyl group. For most aryl-CF₃ compounds, a sharp singlet is observed. The chemical shift is reported relative to an external standard like CFCl₃.[4]

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -64 | Singlet | -CF₃ |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural clues. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

A typical approach involves direct infusion or coupling with gas chromatography (GC-MS).

Expected Data:

| m/z Value | Interpretation |

| 204.09 | Molecular Ion [M]⁺, corresponding to C₉H₁₁F₃N₂ |

| 189.07 | [M - CH₃]⁺, Loss of a methyl radical |

| 185.09 | [M - NH₃]⁺, Loss of ammonia fragment |

| 135.08 | [M - CF₃]⁺, Loss of trifluoromethyl radical |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment. The presence of two bands for the N-H stretch is characteristic of a primary amine (-NH₂), while the strong, complex absorptions in the 1100-1300 cm⁻¹ region are a hallmark of the C-F bonds in the CF₃ group.[5]

Experimental Protocol: FT-IR

Samples can be analyzed neat (as a thin film between salt plates) or as a dispersion in a KBr pellet. A background spectrum is always collected first to subtract atmospheric and instrument interferences.[2]

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1620 - 1580 | Strong | N-H Scissoring (Bending) |

| 1520 - 1450 | Strong-Medium | Aromatic C=C Stretch |

| 1350 - 1250 | Strong | Aromatic C-N Stretch |

| 1300 - 1100 | Very Strong | C-F Stretch (-CF₃) |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide an unambiguous map of the atomic connectivity. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy verifies the presence of key functional groups. Together, these methods form a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical intermediate for its application in research and development.

References

- Supporting Information for Cu-Catalyzed Trifluoromethylation. (n.d.).

- BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide. BenchChem Technical Support.

- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of Trifluoromethanamine. BenchChem Technical Support.

-

This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

- Synthesis and Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). National Institutes of Health (NIH).

Sources

In-Depth Technical Guide: Reactivity of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Introduction

N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, also known as 4-amino-N,N-dimethyl-2-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its structure is distinguished by a unique substitution pattern on the benzene ring: a primary amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a trifluoromethyl group (-CF₃). This arrangement creates a molecule with a complex electronic profile and multiple reactive sites, making it a valuable intermediate in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity in drug candidates.[2][3]

This guide provides an in-depth analysis of the reactivity of this compound, offering insights into the interplay of its functional groups and providing practical, field-proven protocols for its application.

Physicochemical Properties

A summary of the key properties for N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and its parent diamine is presented below.

| Property | Value | Source |

| CAS Number | 54672-12-7 | [4] |

| Molecular Formula | C₉H₁₁F₃N₂ | Derived |

| Molecular Weight | 204.19 g/mol | Derived |

| Appearance | Varies; often a solid | N/A |

| Melting Point (for 2-(Trifluoromethyl)-1,4-phenylenediamine) | 54-58 °C |

Synthesis Pathway

The synthesis of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine typically originates from a precursor such as 2-chloro-5-nitrobenzotrifluoride. A common synthetic route involves two key transformations: nucleophilic aromatic substitution (SNAᵣ) followed by reduction of a nitro group.

-

Nucleophilic Aromatic Substitution (SNAᵣ): The process begins with the reaction of 2-chloro-5-nitrobenzotrifluoride with dimethylamine. The chlorine atom, activated by the strong electron-withdrawing effects of the adjacent trifluoromethyl and para-nitro groups, is readily displaced by the nucleophilic dimethylamine.

-

Nitro Group Reduction: The resulting N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is then subjected to a reduction reaction. A common and efficient method for this step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] This selectively reduces the nitro group to a primary amine, yielding the final product.

The workflow below illustrates this efficient, two-step synthesis.

Caption: General synthetic workflow for the target compound.

Core Reactivity Analysis

The reactivity of N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is governed by the electronic interplay between its three key substituents.

-

-N(CH₃)₂ (Dimethylamino): A powerful electron-donating group (+M, -I effect) that activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.

-

-NH₂ (Amino): Also an electron-donating, activating group (+M, -I effect), directing ortho and para.

-

-CF₃ (Trifluoromethyl): A potent electron-withdrawing group (-I effect) that deactivates the ring towards electrophilic attack and acts as a meta-director.[6][7][8]

This creates a fascinating scenario of competing electronic effects that dictates the molecule's reactivity at its different sites.

Reactivity of the Primary Amine (N⁴ Position)

The primary amine at the C4 position is the most versatile and nucleophilic site on the molecule. Its reactivity is characteristic of primary anilines and is central to its utility as a synthetic intermediate.

-

Diazotization and Sandmeyer Reactions: The primary amine can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (-CN), or hydroxyl (-OH) groups.[9]

-

Acylation and Sulfonylation: It reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is a common strategy in drug development to introduce new functionalities or to modulate the compound's physicochemical properties.

-

Condensation Reactions: The primary amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases).[2][9] These can be further reduced to secondary amines or used as intermediates for the synthesis of heterocyclic systems like benzodiazepines or quinoxalines.

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the benzene ring is heavily influenced by the directing effects of the substituents. The positions open for substitution are C3 and C5.

Sources

- 1. N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine [myskinrecipes.com]

- 2. Buy N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic diamine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a primary amine, a tertiary dimethylamine, and an electron-withdrawing trifluoromethyl group on a benzene ring, imparts a distinct combination of chemical reactivity and physicochemical properties. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis and characterization, and an exploration of its applications in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group is of particular significance, as it is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for drug discovery programs.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and utility as a synthetic intermediate. A thorough understanding of its properties is essential for its effective application.

Core Structural Features

The molecule consists of a 1,4-diaminobenzene core with two key substitutions:

-

N1,N1-Dimethyl Group: The tertiary amine at the 1-position is a strong electron-donating group, which influences the nucleophilicity of the aromatic ring and the basicity of the primary amine.

-

2-(Trifluoromethyl) Group: The CF3 group at the 2-position is a powerful electron-withdrawing group. This has a profound impact on the electronic and steric environment of the molecule, affecting the reactivity of the adjacent amine groups and the overall lipophilicity.

These opposing electronic characteristics create a unique reactivity profile, which can be strategically exploited in multi-step syntheses.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 54672-12-7 | [1] |

| Molecular Formula | C₉H₁₁F₃N₂ | [1] |

| Molecular Weight | 204.2 g/mol | [1] |

| MDL Number | MFCD10686579 | [1] |

Synthesis Protocol: A Self-Validating System

The most reliable and scalable synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE. This method is widely employed for the reduction of aromatic nitro compounds due to its high efficiency, selectivity, and the clean nature of the reaction, which typically yields the desired product with minimal side reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target diamine.

Step-by-Step Methodology

Materials:

-

2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (CAS: 54672-09-2)

-

Palladium on carbon (Pd/C), 5 or 10 wt%

-

Ethanol (absolute) or Methanol

-

Hydrogen (H₂) gas

-

Celite® or a similar filter aid

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexane (for chromatography)

-

Nitrogen or Argon gas

Equipment:

-

Paar shaker hydrogenation apparatus or a similar pressure reaction vessel

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a pressure-resistant reaction vessel, dissolve 2-TRIFLUOROMETHYL-N,N-DIMETHYL-4-NITROANILINE (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air, and then pressurize to 1-4 bar of H₂.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Work-up and Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used directly in some cases or purified further.

-

Purification (Optional): For high-purity material, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Structural Characterization: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the primary amine protons.

-

Aromatic Protons: Three signals are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the primary amine and meta to the CF₃ group will likely appear as a doublet. The proton meta to both the primary amine and the CF₃ group will likely appear as a doublet of doublets. The proton ortho to the dimethylamino group will also be a doublet.

-

N-Methyl Protons: A singlet integrating to six protons is expected for the two equivalent methyl groups of the dimethylamino moiety.

-

Amine Protons: A broad singlet integrating to two protons is expected for the primary amine (NH₂). The chemical shift of this signal will be concentration-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.

-

Aliphatic Carbon: One signal is expected for the N-methyl carbons.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum provides a clear diagnostic signal for the trifluoromethyl group. A single, sharp singlet is expected, with a chemical shift characteristic of an aromatic CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Common fragmentation patterns for this class of compounds would include the loss of a methyl radical (M-15) from the dimethylamino group.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The incorporation of a trifluoromethyl group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The CF₃ group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to optimize drug-receptor interactions.

This diamine is a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex molecules that are of interest as potential therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Caption: Role of the diamine in medicinal chemistry.

Materials Science

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The inclusion of fluorine-containing monomers, like the title compound, can significantly enhance the properties of the resulting polymers. These enhancements include:

-

Improved Thermal Stability: The strong C-F bonds contribute to a higher degradation temperature.

-

Lower Dielectric Constant: The low polarizability of the C-F bond is desirable for applications in microelectronics.

-

Increased Solubility: The CF₃ group can disrupt polymer chain packing, leading to better solubility in organic solvents, which facilitates processing.

-

Enhanced Chemical Resistance: Fluorinated polymers often exhibit greater resistance to harsh chemical environments.

Conclusion

This compound is a key synthetic intermediate with a unique combination of functional groups that make it highly valuable in both medicinal chemistry and materials science. Its synthesis via catalytic hydrogenation of the corresponding nitro compound is a robust and efficient process. While experimental spectroscopic data is not widely published, a confident prediction of its characterization is possible based on established principles and data from analogous structures. The strategic incorporation of this building block allows for the fine-tuning of molecular properties, leading to the development of advanced materials and novel therapeutic agents.

References

-

MySkinRecipes. This compound. [Link]

Sources

commercial availability of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

An In-Depth Technical Guide to the Commercial Availability and Application of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Introduction: Identifying a Key Building Block in Modern Chemistry

This compound, identified by CAS Number 54672-12-7 , is a specialized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring a trifluoromethyl group adjacent to a dimethylamino moiety and a primary amine, makes it a valuable scaffold in the fields of medicinal chemistry, agrochemicals, and functional materials.

The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often employed to enhance key pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, its strategic importance in research and development, and essential safety and handling protocols.

Section 1: Physicochemical Profile

A clear understanding of a compound's properties is fundamental to its effective application in research. The key specifications for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 54672-12-7 | [1] |

| Molecular Formula | C₉H₁₁F₃N₂ | [4] |

| Molecular Weight | 204.2 g/mol | [4] |

| MDL Number | MFCD10686579 | [4] |

| Appearance | Varies; often a solid | N/A |

| Purity | Typically ≥95% | [4] |

Section 2: Commercial Sourcing and Availability

This compound is available through specialized chemical suppliers who cater to the research and development sectors. It is typically offered in small quantities suitable for laboratory-scale synthesis and discovery programs. Lead times may vary, suggesting it is often synthesized on demand rather than held in large stock.

| Supplier | Catalog Number (Example) | Purity | Available Quantities & Pricing (Example) |

| MySkinRecipes | #219876 | 95% | 100mg (€34.48), 250mg (€57.47), 1g (€152.98), 5g (€619.57) |

| Alchem Pharmtech | Z-49225 | N/A | Inquire for details |

Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.[1][4]

Section 3: Strategic Importance in Research and Development

The value of this molecule lies in the synergistic effects of its functional groups, which address common challenges in drug development.

The Trifluoromethyl Group Advantage

The electron-withdrawing nature of the -CF3 group is its most significant feature.[3] Judicious placement of this moiety can profoundly influence a parent molecule's properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier.[4]

-

Modulation of pKa: It lowers the pKa of nearby amine groups, affecting their ionization state at physiological pH. This can be used to fine-tune receptor binding and solubility.[3]

-

Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[3]

The Diamine Functionality as a Synthetic Hub

The two distinct amine groups—a primary (-NH₂) and a tertiary dimethylamino (-N(CH₃)₂)—provide versatile handles for subsequent chemical modifications. The primary amine is a nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination to build out more complex structures.

Section 4: Synthetic Pathway Overview

While specific, proprietary synthesis routes are seldom published, a chemically sound approach can be inferred from established organic chemistry principles for analogous compounds.[5][6] A common strategy involves nucleophilic aromatic substitution followed by the reduction of a nitro group.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is illustrative and based on general methodologies.[6][7] Optimization and safety assessments are critical before implementation.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Introduce the dimethylamino group.

-

Procedure: React 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene with a molar excess of dimethylamine in a polar aprotic solvent like Dimethylformamide (DMF). A non-nucleophilic base such as potassium carbonate (K₂CO₃) is added to neutralize the HF byproduct.

-

The reaction is typically heated to drive it to completion. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product, N,N-dimethyl-2-(trifluoromethyl)-4-nitroaniline, is extracted with a solvent like ethyl acetate.

-

-

Step 2: Reduction of the Nitro Group

-

Objective: Convert the nitro group (-NO₂) to a primary amine (-NH₂).

-

Procedure: The nitro-intermediate from Step 1 is dissolved in a solvent such as ethanol or methanol.

-

A catalyst, typically Palladium on carbon (Pd/C), is added to the flask.[7]

-

The reaction vessel is purged and placed under a hydrogen atmosphere (via balloon or a hydrogenation apparatus).

-